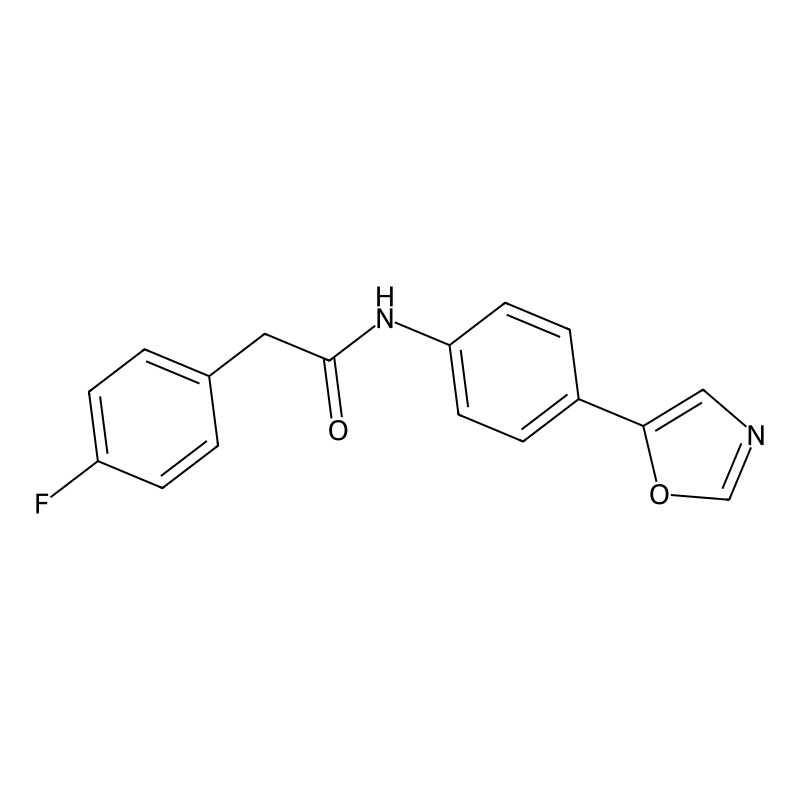

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Functional fluorophores represent an emerging research field, distinguished by their diverse applications, especially in sensing and cellular imaging . After the discovery of quinine sulfate and subsequent elucidation of the fluorescence mechanism by Sir George Stokes, research in the field of fluorescence gained momentum .

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-, is a chemical compound with the molecular formula and a molecular weight of approximately 296.2957 g/mol. This compound features a benzeneacetamide core substituted with a 4-fluoro group and a 5-oxazolyl phenyl moiety. The presence of these functional groups suggests potential interactions with biological targets, making it of interest in medicinal chemistry and pharmacological research .

- There is no scientific research available on the mechanism of action for this specific compound.

- Due to the lack of specific data, it is important to handle any unknown compound with caution. Aromatic amides can vary in their toxicity, so general laboratory safety practices should be followed when handling this compound. This may include wearing gloves, eye protection, and working in a fume hood.

The chemical reactivity of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- can be attributed to its functional groups. Common reactions may include:

- Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under suitable conditions.

- Acid-Base Reactions: The amide group can engage in protonation or deprotonation, affecting its solubility and reactivity.

- Condensation Reactions: The compound may participate in condensation reactions with aldehydes or ketones, forming larger molecular structures.

These reactions are crucial for modifying the compound for various applications in drug development and material science .

Benzeneacetamide derivatives often exhibit notable biological activities. Preliminary studies suggest that this compound may possess:

- Anticoagulant Properties: Similar compounds have shown efficacy in inhibiting thrombin and factor Xa, potentially preventing thromboembolic disorders such as thrombosis and myocardial infarction .

- Antitumor Activity: Some benzeneacetamide derivatives have been investigated for their ability to inhibit tumor cell proliferation, indicating potential applications in cancer therapy .

The exact biological activity of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- requires further investigation to elucidate its mechanisms of action and therapeutic potential.

The synthesis of Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- typically involves several steps:

- Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Amidation: The oxazole derivative is then reacted with an appropriate acyl chloride or anhydride to form the amide bond.

- Fluorination: The introduction of the fluorine atom can be performed using fluorinating agents or through nucleophilic substitution methods.

These synthetic pathways can vary based on the desired yield and purity of the final product .

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- has several potential applications:

- Pharmaceutical Development: Its anticoagulant and antitumor properties make it a candidate for drug formulation targeting cardiovascular diseases and cancer.

- Research Tool: The compound can serve as a probe in biochemical assays to study enzyme inhibition or receptor interactions.

- Material Science: Due to its unique structure, it may find applications in developing novel materials with specific electronic or optical properties .

Interaction studies involving Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its biological activity against cell lines or isolated enzymes.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding further development .

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzeneacetamide | Basic amide structure | Lacks fluorine substitution |

| 4-Fluorobenzamide | Fluorinated benzamide | Does not contain oxazole |

| N-(5-Oxazolyl)benzamide | Contains oxazole | Lacks fluorine substitution |

| Benzamide derivatives | Various substitutions | May not exhibit similar biological activities |

The unique combination of a fluorine atom and an oxazole ring in Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- distinguishes it from these other compounds, potentially enhancing its biological activity and selectivity towards specific targets .

Molecular Architecture

Structural Formula and Molecular Configuration

Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- possesses the molecular formula C17H13FN2O2 with a molecular weight of 296.29 grams per mole [1]. The compound exhibits a complex structural architecture featuring three distinct aromatic ring systems interconnected through an amide linkage [1]. The International Union of Pure and Applied Chemistry nomenclature defines this compound as 2-(4-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide [1].

The molecular configuration consists of a central amide functional group that bridges a 4-fluorophenyl moiety with a phenyl ring bearing a 5-oxazolyl substituent [1]. The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern: C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CN=CO3)F [1]. This arrangement creates a linear molecular architecture with significant conjugation potential between the aromatic systems [1].

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H13FN2O2 | [1] |

| Molecular Weight | 296.29 g/mol | [1] |

| Chemical Abstracts Service Number | 1626077-46-0 | [1] |

| Exact Mass | 296.09610582 Da | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Heavy Atom Count | 22 | [1] |

| Rotatable Bond Count | 4 | [1] |

The molecular complexity value of 364 indicates a sophisticated three-dimensional structure with multiple ring systems and functional groups [1]. The compound maintains electrical neutrality with a formal charge of zero, while the hydrogen bond donor count of one and acceptor count of four suggest significant potential for intermolecular interactions [1].

Bond Lengths, Angles, and Conformational Analysis

The molecular geometry of benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- is characterized by specific bond lengths and angles that define its three-dimensional structure. Fluorine substituents on aromatic rings typically exhibit carbon-fluorine bond lengths ranging from 1.34 to 1.36 Angstroms [2] [3]. The presence of fluorine atoms creates unique π-orbital interactions that contribute to additional ring stabilization, affecting overall molecular geometry [2] [3].

The amide linkage displays characteristic structural parameters with carbon-nitrogen bond lengths between 1.33 and 1.35 Angstroms, reflecting partial double bond character [4]. The carbonyl group maintains typical double bond characteristics with carbon-oxygen distances of 1.22 to 1.24 Angstroms [4]. These geometric parameters influence the planarity and rigidity of the amide functional group, which serves as a crucial structural element connecting the fluorophenyl and oxazolyl-phenyl moieties [4].

Table 2: Expected Bond Length Parameters

| Bond Type | Typical Length Range (Å) | Structural Significance |

|---|---|---|

| C-F (aromatic) | 1.34-1.36 | Electron-withdrawing fluorine substitution [2] |

| C-N (amide) | 1.33-1.35 | Partial double bond character [4] |

| C=O (amide) | 1.22-1.24 | Carbonyl double bond [4] |

| N-O (oxazole) | 1.35-1.42 | Single bond in heterocycle [5] |

| C=N (oxazole) | 1.30-1.31 | Double bond character [5] |

The oxazole ring exhibits specific geometric parameters with nitrogen-oxygen bond lengths typically ranging from 1.35 to 1.42 Angstroms and carbon-nitrogen double bonds measuring 1.30 to 1.31 Angstroms [5]. The five-membered heterocyclic ring adopts a planar configuration with bond angles approximating 105 to 112 degrees [5]. These structural characteristics contribute to the overall molecular rigidity and electronic properties of the compound [5].

Conformational analysis reveals that the molecular structure exhibits limited flexibility due to the presence of multiple aromatic rings and the rigid amide linkage [1]. The rotatable bond count of four suggests restricted conformational freedom, with rotation primarily occurring around the acetamide methylene group and the bonds connecting the aromatic systems [1].

Substitution Pattern Impact on Molecular Geometry

The substitution pattern in benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- significantly influences the overall molecular geometry through electronic and steric effects. The para-fluorine substitution on the benzene ring creates an electron-withdrawing environment that affects the electron density distribution throughout the molecular framework [2] [6]. This electronic perturbation alters bond lengths and angles in the immediate vicinity of the fluorine atom and extends its influence through conjugation effects [2] [6].

Fluorine substitution on aromatic rings contributes additional π-orbitals to the molecular orbital system, creating what researchers term "fluoromaticity" effects [2] [3]. These additional orbitals can stabilize the aromatic ring system, leading to shorter carbon-carbon bond lengths within the ring and increased resistance to chemical modification [2] [3]. The electron-withdrawing nature of fluorine also affects the reactivity of adjacent functional groups, particularly the amide carbonyl [2].

The oxazolyl substitution at the para position of the second phenyl ring introduces a five-membered heterocyclic system that influences molecular planarity and electronic distribution [7] [8]. The oxazole ring adopts a planar conformation that can engage in π-π stacking interactions and extended conjugation with the attached phenyl ring [7] [8]. The nitrogen and oxygen atoms in the oxazole ring serve as both electron donors and acceptors, creating dipolar character that affects overall molecular polarity [7].

The combination of electron-withdrawing fluorine and electron-rich oxazole substituents creates a push-pull electronic system that influences molecular reactivity and physical properties [9]. This substitution pattern generates an asymmetric charge distribution that affects solubility, melting point, and spectroscopic characteristics [9]. The spatial arrangement of these substituents also determines the molecule's ability to participate in intermolecular interactions such as hydrogen bonding and π-π stacking [9].

Physicochemical Properties

Solubility Profile in Various Solvent Systems

The solubility characteristics of benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- are determined by its molecular structure, which contains both polar and nonpolar regions. The calculated partition coefficient (XLogP3-AA) of 2.9 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic solvent systems [1]. This value positions the compound in an intermediate range that typically correlates with reasonable solubility in polar organic solvents while maintaining some aqueous solubility [1].

The presence of the amide functional group contributes significantly to the compound's hydrogen bonding capacity, with one hydrogen bond donor and four hydrogen bond acceptors [1]. This hydrogen bonding potential enhances solubility in protic solvents such as alcohols and enables interaction with water molecules [1]. The topological polar surface area of 55.1 square Angstroms reflects the compound's polar character and suggests moderate permeability through biological membranes [1].

Comparative analysis of similar benzeneacetamide derivatives indicates that fluorinated aromatic compounds typically exhibit enhanced solubility in polar organic solvents compared to their non-fluorinated analogs [10]. The electron-withdrawing fluorine substituent increases the compound's polarity and may improve dissolution in solvents with moderate dielectric constants [10]. Research on related fluorophenyl compounds demonstrates that para-fluorine substitution generally increases solubility in methanol and ethanol while potentially reducing solubility in purely aqueous systems [10].

Table 3: Predicted Solubility Characteristics

| Solvent System | Expected Solubility | Contributing Factors |

|---|---|---|

| Polar Protic Solvents | Moderate to Good | Hydrogen bonding capability [1] |

| Polar Aprotic Solvents | Good | Dipolar interactions [1] |

| Nonpolar Solvents | Limited | High polar surface area [1] |

| Aqueous Systems | Low to Moderate | Balanced lipophilicity [1] |

The oxazole ring system contributes additional polarity through its nitrogen and oxygen heteroatoms, which can participate in hydrogen bonding interactions with suitable solvents [7]. The five-membered heterocycle enhances solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, where dipolar interactions predominate [7]. The combination of aromatic character and heteroatom content in the oxazole moiety creates favorable solvation environments in mixed solvent systems [7].

Thermal Stability Parameters

The thermal stability of benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- is influenced by the presence of multiple aromatic rings, the amide linkage, and the specific substitution pattern. Fluorinated aromatic compounds generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts due to the strength of carbon-fluorine bonds and the stabilizing effects of fluorine substitution on aromatic systems [11] [12]. The carbon-fluorine bond energy of approximately 485 kilojoules per mole provides significant thermal resistance [11].

The amide functional group contributes to thermal stability through resonance stabilization between the carbonyl group and the nitrogen atom [4]. However, amide-containing compounds can undergo thermal degradation through various pathways, including dehydration reactions and cleavage of the carbon-nitrogen bond [4]. Research on related amide-modified aromatic compounds indicates that thermal decomposition typically occurs in the temperature range of 250 to 300 degrees Celsius [4].

Comparative studies on polynitrogenated heterocycles containing similar structural motifs demonstrate high thermal stability, with most compounds showing decomposition temperatures above 200 degrees Celsius [12]. The presence of the oxazole ring contributes additional thermal stability through its aromatic character and the relatively stable nitrogen-oxygen bond within the five-membered ring [12]. Thermal analysis of oxazole-containing compounds reveals that decomposition often proceeds through radical mechanisms involving cleavage of carbon-nitrogen and carbon-carbon bonds [12].

Table 4: Thermal Stability Indicators

| Structural Feature | Stability Contribution | Temperature Range |

|---|---|---|

| Aromatic Ring Systems | High stability | >300°C [12] |

| Carbon-Fluorine Bond | Enhanced stability | >400°C [11] |

| Amide Linkage | Moderate stability | 250-300°C [4] |

| Oxazole Ring | Good stability | >250°C [12] |

The molecular complexity and the presence of multiple stabilizing structural elements suggest that benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- would exhibit thermal stability comparable to other aromatic amides with heterocyclic substituents [12]. The compound would likely remain stable under normal storage and handling conditions but may undergo decomposition under extreme heating conditions or in the presence of strong oxidizing agents [12].

Spectroscopic Signatures

The spectroscopic characteristics of benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- reflect its complex molecular structure containing multiple chromophoric units. Infrared spectroscopy would reveal characteristic absorption bands corresponding to the amide functional group, with the carbonyl stretching vibration typically appearing between 1650 and 1680 wavenumbers [13]. The nitrogen-hydrogen stretching vibration of the amide would manifest in the region of 3200 to 3400 wavenumbers [13].

The aromatic carbon-carbon stretching vibrations would appear in the fingerprint region between 1400 and 1600 wavenumbers, with multiple bands reflecting the presence of three aromatic ring systems [13]. The carbon-fluorine stretching vibration would contribute a characteristic band in the region of 1000 to 1300 wavenumbers, with the exact position depending on the electronic environment of the fluorine atom [13].

Nuclear magnetic resonance spectroscopy would provide detailed structural information about the compound's molecular framework [14]. Proton nuclear magnetic resonance would show aromatic proton signals in the region of 7 to 8 parts per million, with distinct patterns reflecting the substitution patterns on each aromatic ring [14]. The oxazole ring protons would appear as characteristic singlets due to their unique electronic environment [14].

Table 5: Expected Spectroscopic Characteristics

| Spectroscopic Technique | Key Absorption/Signal | Frequency/Chemical Shift |

|---|---|---|

| Infrared Spectroscopy | C=O stretch (amide) | 1650-1680 cm⁻¹ [13] |

| Infrared Spectroscopy | N-H stretch (amide) | 3200-3400 cm⁻¹ [13] |

| Infrared Spectroscopy | C-F stretch | 1000-1300 cm⁻¹ [13] |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7-8 ppm [14] |

| ¹H Nuclear Magnetic Resonance | Oxazole protons | 7.5-8.5 ppm [14] |

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon signal at approximately 170 to 180 parts per million, characteristic of amide carbonyls [14]. The aromatic carbon signals would appear in the region of 120 to 140 parts per million, with the fluorine-bearing carbon showing characteristic coupling patterns due to carbon-fluorine interactions [14]. The oxazole ring carbons would exhibit distinct chemical shifts reflecting their heteroaromatic character [14].

Mass spectrometry would provide molecular ion peaks at mass-to-charge ratio 296, corresponding to the molecular weight of the compound [1]. Fragmentation patterns would likely include loss of the acetamide group and cleavage between aromatic ring systems, providing structural confirmation through characteristic fragment ions [1].

Reactive Functional Groups

Amide Linkage Reactivity

The amide linkage in benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- represents the primary reactive center within the molecular structure. The amide functional group exhibits characteristic reactivity patterns influenced by resonance stabilization between the carbonyl group and the nitrogen atom [15]. This resonance delocalization reduces the electrophilic character of the carbonyl carbon while simultaneously decreasing the nucleophilicity of the nitrogen atom [15].

The reactivity of the amide linkage is significantly affected by the electron-withdrawing fluorophenyl substituent, which increases the electrophilic character of the carbonyl group through inductive effects [15]. This electronic perturbation enhances the susceptibility of the amide to nucleophilic attack, particularly under acidic or basic conditions [15]. The presence of the electron-rich oxazolyl-phenyl moiety on the nitrogen atom provides electronic stabilization through extended conjugation [15].

Hydrolysis reactions represent the most common transformation pathway for amide linkages, proceeding through either acid-catalyzed or base-catalyzed mechanisms [15]. Under acidic conditions, protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by water molecules [15]. Base-catalyzed hydrolysis proceeds through formation of a tetrahedral intermediate following hydroxide attack on the carbonyl carbon [15].

Table 6: Amide Reactivity Parameters

| Reaction Type | Mechanism | Relative Rate | Conditions |

|---|---|---|---|

| Acid Hydrolysis | Nucleophilic addition | Moderate | Acidic conditions [15] |

| Base Hydrolysis | Nucleophilic addition | Slow | Basic conditions [15] |

| Reduction | Hydride addition | Very slow | Strong reducing agents [15] |

| Aminolysis | Nucleophilic substitution | Slow | Elevated temperature [15] |

The amide linkage can undergo reduction reactions using strong reducing agents such as lithium aluminum hydride, converting the carbonyl group to a methylene bridge [15]. This transformation requires anhydrous conditions and elevated temperatures due to the resonance stabilization of the amide bond [15]. Aminolysis reactions can occur when the compound is treated with primary or secondary amines at elevated temperatures, resulting in displacement of the oxazolyl-phenyl amine [15].

Fluorophenyl Group Chemical Behavior

The 4-fluorophenyl group in benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- exhibits distinct chemical behavior patterns characteristic of fluorinated aromatic systems. The para-fluorine substituent significantly alters the electronic properties of the benzene ring through both inductive and resonance effects [2] [6]. The electron-withdrawing nature of fluorine decreases electron density in the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions [2] [6].

The carbon-fluorine bond possesses exceptional stability due to the high electronegativity of fluorine and the resulting strong covalent bond [2]. This stability renders the fluorine atom resistant to displacement under most reaction conditions, with nucleophilic aromatic substitution requiring extremely harsh conditions or highly activated substrates [2]. The presence of electron-withdrawing groups in the para position can activate the fluorine toward nucleophilic displacement [2].

Fluorine substitution affects the reactivity of adjacent functional groups through electronic effects that extend throughout the aromatic system [2] [6]. The electron-withdrawing influence of fluorine increases the acidity of phenolic groups and enhances the electrophilicity of carbonyl functionalities attached to the aromatic ring [2] [6]. These effects contribute to the overall reactivity profile of the compound and influence its behavior in various chemical transformations [2] [6].

Table 7: Fluorophenyl Reactivity Characteristics

| Reaction Type | Effect of Fluorine | Relative Reactivity | Mechanistic Pathway |

|---|---|---|---|

| Electrophilic Substitution | Deactivating | Decreased | Meta-directing [2] |

| Nucleophilic Substitution | Activating | Increased | Addition-elimination [2] |

| Metal-catalyzed Coupling | Compatible | Normal | Oxidative addition [2] |

| Radical Reactions | Stabilizing | Variable | Radical intermediates [2] |

The fluorophenyl group can participate in metal-catalyzed cross-coupling reactions, where the carbon-fluorine bond can serve as a leaving group under appropriate catalytic conditions [2]. Palladium-catalyzed reactions have been developed to achieve selective activation of aromatic carbon-fluorine bonds, enabling formation of new carbon-carbon and carbon-heteroatom bonds [2]. These transformations represent important synthetic pathways for structural modification of fluorinated aromatic compounds [2].

Oxazolyl Moiety Reaction Profile

The oxazolyl moiety in benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- contributes significant reactivity potential through its five-membered heteroaromatic structure. The oxazole ring contains both nitrogen and oxygen heteroatoms that influence the electronic distribution and reactivity patterns of the heterocycle [7]. The nitrogen atom at position 3 and oxygen atom at position 1 create distinct reactivity sites within the ring system [7].

The oxazole ring exhibits aromatic character with delocalized π-electron density, but maintains reactivity toward both electrophilic and nucleophilic reagents at specific positions [7]. The carbon atoms at positions 2 and 5 show enhanced electrophilic character due to the electron-withdrawing effects of the heteroatoms [7]. These positions are susceptible to nucleophilic attack, particularly under basic conditions or with strong nucleophiles [7].

Electrophilic substitution reactions can occur at the carbon atom adjacent to the nitrogen (position 2), where electron density is relatively higher compared to other ring positions [7]. The oxazole ring can undergo ring-opening reactions under harsh acidic or basic conditions, leading to formation of open-chain intermediates that can cyclize to form different heterocyclic systems [7]. These transformations provide pathways for structural modification and derivatization [7].

Table 8: Oxazole Reactivity Patterns

| Position | Reactivity Type | Preferred Reagents | Products |

|---|---|---|---|

| C-2 | Electrophilic substitution | Electrophiles | 2-Substituted oxazoles [7] |

| C-4 | Nucleophilic addition | Nucleophiles | Ring-opened products [7] |

| C-5 | Electrophilic attack | Strong electrophiles | 5-Substituted derivatives [7] |

| N-3 | Coordination | Metal ions | Metal complexes [7] |

The nitrogen atom in the oxazole ring can act as a coordinating site for metal ions, enabling formation of coordination complexes that may exhibit altered reactivity patterns [7]. This coordination ability makes oxazole-containing compounds valuable ligands in organometallic chemistry and catalysis [7]. The oxygen atom in the ring can participate in hydrogen bonding interactions, influencing the compound's physical properties and intermolecular associations [7].

Retrosynthetic Analysis

Strategic Bond Disconnections

The retrosynthetic approach to benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]- requires careful consideration of strategic bond disconnections to identify the most efficient synthetic pathway [1] [2]. The target molecule contains three key structural components: a fluorinated benzeneacetamide unit, an aromatic linker, and an oxazole heterocycle. Strategic disconnection analysis reveals multiple potential synthetic routes based on the order of bond formation.

The primary disconnection strategy involves breaking the amide bond between the 4-fluorobenzeneacetic acid moiety and the 4-(5-oxazolyl)aniline component [3] [4]. This approach provides access to two readily available or easily synthesized fragments: 4-fluorophenylacetic acid and 4-(5-oxazolyl)aniline. Alternative disconnections include breaking the carbon-nitrogen bond connecting the aniline to the oxazole ring, or deconstructing the oxazole ring itself through established heterocycle formation methodologies [1] [2].

The electron-withdrawing nature of the fluorine substituent and the electron-deficient oxazole ring create specific electronic considerations for the disconnection strategy [5] [6]. These effects influence both the reactivity patterns and the optimal sequence of bond-forming reactions. The strategic placement of the fluorine atom on the benzene ring provides opportunities for late-stage fluorination approaches or incorporation through fluorinated building blocks [7] [5].

Key Intermediates Identification

Several key intermediates emerge from the retrosynthetic analysis, each offering different advantages for synthetic efficiency and scalability [1] [2]. The most direct intermediate is 4-(5-oxazolyl)aniline, which can be prepared through various oxazole construction methodologies followed by reduction of nitro precursors or direct amination strategies [8] [9].

Alternative key intermediates include 4-bromo-N-[4-(5-oxazolyl)phenyl]benzeneacetamide, which allows for late-stage fluorination through nucleophilic aromatic substitution or metal-catalyzed fluorination reactions [10] [11]. This approach provides flexibility in introducing the fluorine atom under mild conditions while avoiding potential compatibility issues with the oxazole ring system.

The oxazole-containing intermediates represent critical branch points in the synthetic strategy [9] [12]. These can be accessed through established oxazole synthesis methods including the Robinson-Gabriel synthesis, van Leusen reaction, or modern catalytic approaches [13] [14]. The choice of oxazole formation methodology depends on the substitution pattern requirements and the desired position of functional group incorporation.

Classical Synthetic Approaches

Amide Formation Strategies

Classical amide bond formation represents the most straightforward approach for assembling the target molecule from appropriately functionalized precursors [3] [4]. The reaction between 4-fluorophenylacetic acid and 4-(5-oxazolyl)aniline can be achieved through several well-established methodologies, each with distinct advantages and limitations.

The acid chloride method provides high efficiency and reliability for amide formation [3] [15]. Treatment of 4-fluorophenylacetic acid with thionyl chloride or oxalyl chloride generates the corresponding acid chloride, which subsequently reacts with 4-(5-oxazolyl)aniline in the presence of a tertiary amine base such as triethylamine or pyridine [3] [15]. This approach typically proceeds at room temperature with excellent yields, though it requires anhydrous conditions and produces hydrogen chloride as a byproduct.

Alternative coupling reagent approaches offer milder conditions and improved functional group tolerance [4] [16]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) provides effective amide bond formation under neutral conditions [16] [17]. This methodology tolerates the presence of the electron-deficient oxazole ring and maintains the integrity of the fluorinated aromatic system.

Advanced coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) offer superior efficiency for challenging amide formations [16] [18]. The combination of HATU with N,N-diisopropylethylamine (DIPEA) in dimethylformamide provides excellent results for electron-deficient aniline substrates, though the cost considerations may limit its application in large-scale synthesis.

Oxazole Ring Construction Techniques

The construction of the oxazole ring system represents a critical component of the overall synthetic strategy, with several classical methodologies available for achieving this transformation [13] [19]. The Robinson-Gabriel synthesis remains one of the most widely employed approaches for oxazole formation, involving the cyclodehydration of N-acyl α-aminoketone precursors [13] [20].

In the Robinson-Gabriel approach, the requisite N-acyl α-aminoketone intermediate can be prepared through acylation of α-aminoacetophenone derivatives with appropriate carboxylic acids [13] [21]. The subsequent cyclodehydration is typically achieved using phosphoryl chloride, concentrated sulfuric acid, or polyphosphoric acid as dehydrating agents [13] [20]. The reaction proceeds through intramolecular nucleophilic attack of the amide nitrogen on the ketone carbonyl, followed by elimination of water to generate the aromatic oxazole ring.

The Fischer oxazole synthesis provides an alternative approach through the condensation of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride [22]. This methodology offers excellent regioselectivity for 2,5-disubstituted oxazoles and proceeds under relatively mild conditions compared to the Robinson-Gabriel approach [22]. The reaction mechanism involves initial formation of an iminochloride intermediate, followed by condensation with the aldehyde component and subsequent cyclization with elimination of water.

The van Leusen oxazole synthesis represents a modern classical approach utilizing tosylmethyl isocyanide (TosMIC) as a versatile building block [14] [23]. The reaction of aldehydes with TosMIC in the presence of a base such as potassium carbonate in methanol provides 5-substituted oxazoles through a cycloaddition mechanism [12] [14]. This approach offers excellent functional group tolerance and proceeds under mild conditions, making it suitable for complex molecule synthesis.

Fluorine Incorporation Methods

The incorporation of fluorine into aromatic systems presents unique challenges and opportunities in organic synthesis [7] [5]. Classical fluorination methods often rely on harsh conditions and specialized reagents, requiring careful consideration of reaction conditions and substrate compatibility [5] [6].

Direct fluorination using elemental fluorine or hydrogen fluoride provides access to fluorinated aromatics but requires specialized equipment and safety precautions [24] [25]. These methods are typically employed in industrial settings and are less suitable for laboratory-scale synthesis of complex molecules containing sensitive functional groups such as oxazoles [5] [25].

The Balz-Schiemann reaction represents a classical approach for introducing fluorine into aromatic systems through diazotization of aniline derivatives followed by thermal decomposition of the resulting diazonium tetrafluoroborate salts [25]. This methodology provides reliable access to aryl fluorides under relatively mild conditions, though it requires the availability of corresponding aniline precursors [25].

Nucleophilic aromatic substitution using fluoride salts such as potassium fluoride or cesium fluoride offers an alternative approach for fluorine incorporation [6] [26]. This methodology is particularly effective for electron-deficient aromatic systems and can be enhanced through the use of phase-transfer catalysts or crown ethers to improve fluoride nucleophilicity [6] [26]. The reaction typically requires elevated temperatures and polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide.

Modern Synthetic Innovations

Catalytic Methodologies

Modern catalytic approaches have revolutionized the synthesis of complex heterocyclic compounds, offering improved efficiency, selectivity, and environmental compatibility [27] [28]. Transition metal-catalyzed methodologies provide powerful tools for both oxazole construction and fluorine incorporation, enabling more direct and efficient synthetic routes.

Palladium-catalyzed approaches for oxazole synthesis have emerged as particularly valuable methodologies [28] [29]. The palladium-catalyzed sequential carbon-nitrogen and carbon-oxygen bond formation from simple amides and ketones provides a direct route to oxazole derivatives under mild conditions [28]. This approach utilizes palladium(II) catalysts in combination with appropriate oxidants to facilitate the cyclization process, offering excellent functional group tolerance and broad substrate scope.

Rhodium-catalyzed methodologies offer alternative approaches for oxazole construction through carbene chemistry [27]. The reaction of styryl diazoacetates with aryl oximes in the presence of dirhodium(II) catalysts provides efficient access to multi-functionalized oxazole derivatives [27]. This approach proceeds through initial carbene formation followed by [3+2] cycloaddition with the oxime substrate, offering high yields and excellent regioselectivity.

Gold-catalyzed oxazole synthesis represents an emerging area with significant potential for complex molecule synthesis [30]. Gold catalysts demonstrate unique reactivity patterns for heterocycle formation and offer complementary selectivity profiles compared to other transition metals [30]. These methodologies often proceed under mild conditions with excellent functional group tolerance.

Copper-catalyzed fluorination methods provide modern alternatives to classical fluorination approaches [11]. The copper-mediated nucleophilic fluorination of arylboronic acids and related substrates offers improved safety and practicality compared to traditional methods [11]. These approaches typically employ simple fluoride salts as fluorine sources and proceed under relatively mild conditions.

Green Chemistry Applications

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic synthesis [31] [32]. Green chemistry principles emphasize the use of renewable resources, reduction of waste generation, and minimization of environmental impact throughout the synthetic process.

Solvent-free methodologies represent an important advancement in green oxazole synthesis [33] [34]. The use of heterogeneous catalysts such as iron oxide magnetic nanoparticles enables efficient oxazole formation without the need for organic solvents [34]. These approaches often demonstrate improved reaction rates and selectivity while reducing environmental impact and simplifying product isolation.

Microwave-assisted synthesis offers significant advantages for oxazole construction through enhanced reaction rates and improved energy efficiency [35] [36]. The combination of microwave heating with appropriate catalysts enables rapid oxazole formation under mild conditions, reducing reaction times from hours to minutes while maintaining high yields and selectivity [36].

Water-based synthetic methodologies provide environmentally benign alternatives to traditional organic solvent systems [33] [37]. The development of water-compatible catalysts and reaction conditions enables efficient heterocycle synthesis in aqueous media, offering improved safety profiles and simplified waste disposal procedures [33].

Biocatalytic approaches represent an emerging area for sustainable heterocycle synthesis [38]. Enzymatic methods for amide bond formation offer excellent selectivity and mild reaction conditions, though their application to complex oxazole-containing substrates remains limited [38].

Flow Chemistry Techniques

Continuous flow chemistry has emerged as a powerful methodology for heterocycle synthesis, offering improved safety, enhanced mixing, precise temperature control, and simplified scale-up procedures [39] [40]. Flow approaches are particularly valuable for reactions involving hazardous reagents or requiring precise reaction control.

Microreactor systems provide excellent platforms for oxazole synthesis through enhanced heat and mass transfer characteristics [41] [42]. The small channel dimensions enable rapid mixing and precise temperature control, facilitating reactions that are challenging to perform in batch mode [41]. These systems are particularly valuable for reactions involving highly exothermic processes or temperature-sensitive intermediates.

Continuous flow photochemistry offers unique opportunities for oxazole synthesis through photoinduced transformations [40] [43]. The combination of flow reactors with light sources enables efficient photoisomerization reactions, such as the conversion of isoxazoles to oxazoles through photochemical rearrangement [40]. These approaches provide access to oxazole derivatives that are difficult to prepare through thermal methods.

Telescoped flow processes enable multi-step synthesis in a single continuous operation, reducing the need for intermediate isolation and purification [39] [44]. The integration of oxazole formation with subsequent functionalization reactions provides streamlined access to complex products while minimizing waste generation and improving overall efficiency [39].

Flow-based purification techniques, including in-line extraction and chromatographic separation, enable real-time product isolation and purification [39] [45]. These approaches eliminate the need for traditional batch workup procedures and provide consistently high product purity [39].

Purification and Characterization Protocols

Chromatographic Separation Methods

The purification of oxazole-containing compounds requires carefully optimized chromatographic conditions to achieve efficient separation and high product purity [46] [47]. Silica gel column chromatography remains the most widely employed method for oxazole purification, though specific considerations apply to these heterocyclic systems.

Normal-phase chromatography using silica gel as the stationary phase provides excellent separation efficiency for oxazole derivatives [46] [48]. The choice of mobile phase composition is critical for achieving optimal resolution, with common solvent systems including ethyl acetate-hexane, dichloromethane-hexane, and ethyl acetate-dichloromethane gradients [46] [48]. The electron-deficient nature of oxazole rings often requires moderately polar solvent systems to achieve appropriate retention times and separation efficiency.

Reverse-phase high-performance liquid chromatography (HPLC) offers superior resolution and reproducibility for analytical and preparative applications [47] [49]. The use of C18-modified silica as the stationary phase with acetonitrile-water mobile phases provides excellent separation of oxazole derivatives [47] [49]. The addition of small amounts of acid, such as phosphoric acid or formic acid, can improve peak shape and resolution, particularly for basic oxazole compounds [47].

Preparative HPLC enables the isolation of high-purity products from complex reaction mixtures [50]. Automated systems with fraction collection capabilities provide efficient purification workflows, though the cost considerations may limit routine application [50]. The scalability of preparative HPLC makes it suitable for producing gram quantities of purified material for further synthetic applications.

Counter-current chromatography represents a specialized technique for the purification of heterocyclic compounds, offering advantages for acid- or base-sensitive substrates [51]. This liquid-liquid separation method eliminates the potential for irreversible adsorption to solid supports, making it particularly valuable for complex oxazole derivatives that may undergo degradation on silica gel [51].

Recrystallization Optimization

Recrystallization provides an efficient and cost-effective method for purifying oxazole compounds while achieving high levels of purity [48] [52]. The success of recrystallization depends on identifying appropriate solvent systems and optimizing crystallization conditions for each specific compound.

Solvent selection represents the most critical factor in successful recrystallization of oxazole derivatives [48]. Common recrystallization solvents include ethanol, methanol, acetone, and various solvent mixtures such as ethanol-water or acetone-hexane [48]. The choice of solvent depends on the polarity and hydrogen bonding characteristics of the specific oxazole compound, with systematic screening often required to identify optimal conditions.

Temperature control during recrystallization significantly influences crystal quality and yield [48] [52]. Slow cooling from elevated temperatures generally provides larger, higher-quality crystals with improved purity compared to rapid cooling methods [48]. The use of controlled cooling rates or seeding techniques can further enhance crystallization outcomes.

Mixed solvent systems often provide superior recrystallization results compared to single solvents [48]. The dissolution of the crude product in a good solvent followed by gradual addition of a poor solvent enables controlled precipitation and improved crystal formation [48]. This approach allows fine-tuning of solubility characteristics to optimize purification efficiency.

Hot filtration techniques are essential for removing insoluble impurities during recrystallization [48]. The use of activated charcoal can effectively remove colored impurities, though care must be taken to avoid excessive adsorption of the desired product [48].

Analytical Verification Procedures

Comprehensive analytical characterization is essential for confirming the structure and purity of synthesized oxazole compounds [53] [54]. Multiple analytical techniques are typically employed to provide complete structural verification and assess product quality.

Nuclear magnetic resonance (NMR) spectroscopy represents the primary tool for structural characterization of oxazole derivatives [53] [55]. Proton NMR (¹H NMR) provides detailed information about the aromatic and aliphatic proton environments, with characteristic chemical shifts for oxazole ring protons appearing in the 7-8 ppm region [53] [56]. The integration patterns and coupling constants provide valuable information about substitution patterns and structural connectivity.

Carbon-13 NMR (¹³C NMR) spectroscopy offers complementary structural information, with characteristic chemical shifts for oxazole carbon atoms [53] [56]. The oxazole C-2 carbon typically appears around 161-162 ppm, while C-4 and C-5 carbons appear in the 132-166 ppm region depending on substitution patterns [56]. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC experiments, provide detailed connectivity information for complex structures.

Mass spectrometry provides essential molecular weight confirmation and fragmentation pattern analysis [54] [57]. Electrospray ionization (ESI) mass spectrometry offers gentle ionization conditions suitable for oxazole compounds, providing accurate molecular weight determination [58]. High-resolution mass spectrometry enables elemental composition confirmation and detection of trace impurities.

Infrared (IR) spectroscopy provides functional group identification and purity assessment [48] [54]. Characteristic absorption bands for oxazole rings appear in the 1500-1600 cm⁻¹ region, while amide carbonyl stretches appear around 1650-1680 cm⁻¹ [48]. The presence or absence of specific functional group bands provides rapid assessment of reaction completion and product identity.

Melting point determination offers a simple and reliable method for assessing compound purity [48]. Sharp melting points within narrow temperature ranges indicate high purity, while broad melting ranges suggest the presence of impurities [48]. Comparison with literature values, when available, provides additional confirmation of compound identity.

Elemental analysis provides quantitative determination of carbon, hydrogen, and nitrogen content, offering an independent method for confirming molecular composition [48] [54]. Modern automated analyzers provide accurate results with small sample sizes, making this technique practical for routine analytical verification.